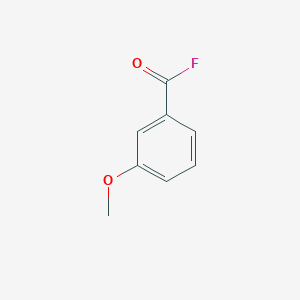
(S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate is a chiral compound with a pyrrolidine ring substituted with a benzyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or esters.
Scientific Research Applications
(S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate is unique due to its chiral nature and the presence of both a benzyl group and an ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-[(3S)-1-benzylpyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 |
InChI Key |
ULRZIHFFTUGEJT-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CC1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
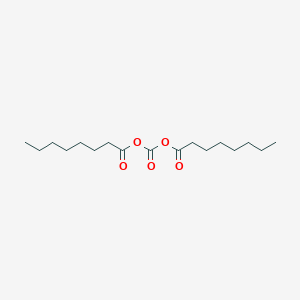
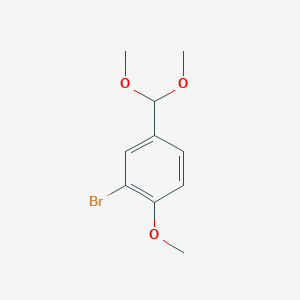



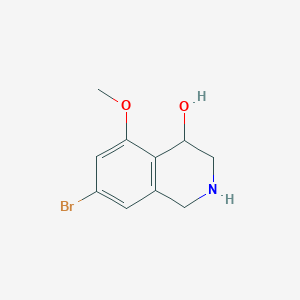
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
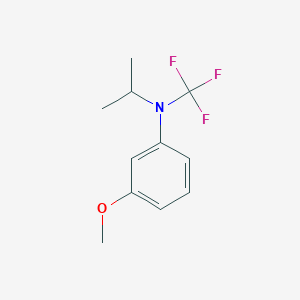



![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
